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Compound of Interest

Compound Name: BS2G Crosslinker

Cat. No.: B8027657 Get Quote

An in-depth technical guide to the core properties, applications, and methodologies of the

BS2G crosslinker.

Introduction
BS2G (Bis[sulfosuccinimidyl] glutarate), also known as Sulfo-DSG, is a homobifunctional,

amine-reactive crosslinking agent. Its water-solubility and inability to permeate cell membranes

make it a valuable tool for selectively crosslinking proteins on the cell surface and studying

protein-protein interactions in aqueous environments. This guide provides a comprehensive

overview of BS2G's chemical properties, reaction mechanism, and detailed protocols for its

application in protein interaction analysis and as a linker in antibody-drug conjugates (ADCs).

Core Properties and Specifications
BS2G is characterized by its two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester reactive

groups, which specifically target primary amines on proteins. The key quantitative properties of

BS2G are summarized in the table below, alongside a comparison with its non-sulfonated

analog, DSG, and a longer-chain water-soluble crosslinker, BS3.
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Property
BS2G
(Bis[sulfosuccinimi
dyl] glutarate)

DSG
(Disuccinimidyl
glutarate)

BS3
(Bis[sulfosuccinimi
dyl] suberate)

Alternative Names

Sulfo-DSG, Glutaric

acid bis(3-sulfo-N-

hydroxysuccinimide

ester)

Di(N-succinimidyl)

glutarate
Sulfo-DSS, BSSS

Molecular Weight 530.35 g/mol [1] 326.26 g/mol 572.43 g/mol

Spacer Arm Length 7.7 Å[1] 7.7 Å 11.4 Å

Chemical Formula
C13H12N2O14S2Na2

[1]
C13H14N2O8 C16H18N2O14S2Na2

Reactivity

Primary amines (e.g.,

lysine side chains, N-

termini)

Primary amines Primary amines

Water Solubility Yes No Yes

Cell Membrane

Permeability
No Yes No

Cleavability Non-cleavable Non-cleavable Non-cleavable

Reaction Mechanism
The crosslinking reaction with BS2G proceeds via the reaction of its sulfo-NHS esters with

primary amines. This reaction is most efficient at a pH range of 7 to 9, resulting in the formation

of stable amide bonds and the release of sulfo-N-hydroxysuccinimide.
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BS2G Reaction with Primary Amines
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Caption: Reaction of BS2G with primary amines on two proteins.

Experimental Protocols
General Protocol for Protein Crosslinking
This protocol provides a general workflow for crosslinking proteins in solution.
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General BS2G Crosslinking Workflow

Equilibrate BS2G to Room Temperature

Prepare BS2G Stock Solution
(e.g., 50 mM in amine-free buffer)

Add BS2G to Protein Sample
(e.g., 20-fold molar excess)

Incubate
(e.g., 45-60 min at room temperature)

Quench Reaction
(e.g., with Tris buffer)

Remove Excess Reagents
(e.g., dialysis, gel filtration)

Analyze Crosslinked Products
(e.g., SDS-PAGE, Mass Spectrometry)

Click to download full resolution via product page

Caption: A typical workflow for a BS2G crosslinking experiment.

Detailed Methodology:

Reagent Preparation:
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Allow the vial of BS2G to equilibrate to room temperature before opening to prevent

moisture condensation, as the reagent is moisture-sensitive.[1]

Immediately before use, prepare a stock solution of BS2G. For example, a 50 mM solution

can be made by dissolving 10 mg of BS2G in 350 µL of an amine-free buffer such as 25

mM sodium phosphate, pH 7.4.[1]

Crosslinking Reaction:

Add the BS2G stock solution to your protein sample. A common starting point is a 20-fold

molar excess of crosslinker to protein, with a final BS2G concentration between 0.5 to 5

mM.[1]

Incubate the reaction mixture for 45 to 60 minutes at room temperature. The reaction can

also be performed on ice, which may require a slightly longer incubation time.[1]

Quenching:

Stop the reaction by adding a quenching buffer containing primary amines. For example,

add Tris buffer to a final concentration of 25 to 60 mM and incubate for 10-15 minutes at

room temperature.[1]

Downstream Processing:

Remove excess, unreacted BS2G and quenching buffer using methods such as dialysis or

gel filtration (desalting).[1]

The crosslinked protein sample is now ready for analysis by methods like SDS-PAGE,

Western blotting, or mass spectrometry.

Protocol for Crosslinking Mass Spectrometry (CXMS)
This protocol is adapted for the analysis of protein complexes using mass spectrometry.

Detailed Methodology:

Sample Preparation:
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If necessary, dialyze the purified protein complex against a compatible buffer, such as 20

mM phosphate buffer at pH 7.2.[2]

Crosslinking Reaction:

For a typical reaction, incubate approximately 50 µg of the protein complex in 100 µL of

buffer with BS2G.[2] A final BS2G concentration of 1-5 mM is often effective.

Incubate the reaction for 60 minutes at room temperature.[2]

Quenching and Cleanup:

Terminate the reaction by adding ammonium bicarbonate to a final concentration of 20

mM.[2]

Remove excess crosslinker and salts by dialysis.[2]

In-solution Digestion for Mass Spectrometry:

Denature the crosslinked protein sample by adding urea to a final concentration of

approximately 6 M.[2]

Reduce disulfide bonds by adding a reducing agent like TCEP (tris(2-

carboxyethyl)phosphine) and incubating for 1 hour at 37°C.[2]

Alkylate cysteine residues by adding iodoacetamide and incubating for 1 hour in the dark

at room temperature.[2]

Quench the alkylation reaction with a thiol-containing reagent like dithiothreitol (DTT).[2]

Dilute the sample to reduce the urea concentration (e.g., to below 1 M) to ensure the

activity of the protease.

Digest the proteins into peptides by adding a protease such as trypsin and incubating

overnight at 37°C.

Acidify the sample to stop the digestion.
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Mass Spectrometry Analysis:

The resulting peptide mixture, containing crosslinked and linear peptides, is then analyzed

by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Specialized software is used to identify the crosslinked peptides from the complex MS/MS

data.
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Crosslinking Mass Spectrometry (CXMS) Workflow
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Caption: Workflow for CXMS using BS2G.
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Application in Antibody-Drug Conjugates (ADCs)
BS2G can be utilized as a non-cleavable linker in the synthesis of ADCs.[4][5] In this context,

one end of the BS2G molecule reacts with a primary amine on the antibody, while the other end

is conjugated to the cytotoxic drug, either directly or through a series of intermediate steps. The

resulting amide bond is highly stable, which can be advantageous in preventing premature

drug release in circulation.

While BS2G is commercially available for this purpose, detailed public protocols for its specific

use in ADC synthesis are not as readily available as for general protein crosslinking. The

general principle involves a two-step reaction: first, the activation of the drug with BS2G,

followed by the conjugation of the BS2G-activated drug to the antibody. Optimization of the

reaction conditions, including the molar ratio of reactants and purification steps, is critical to

achieve a desirable drug-to-antibody ratio (DAR) and maintain the integrity of the antibody.

Applications and Significance
The unique properties of BS2G make it a versatile tool in several areas of research and

development:

Mapping Protein-Protein Interactions: Its defined spacer arm length provides distance

constraints that can be used to model the three-dimensional structure of protein complexes.

[2]

Studying Cell Surface Receptors: Due to its membrane impermeability, BS2G is ideal for

studying the interactions of proteins on the surface of living cells without affecting

intracellular components.

Antibody-Drug Conjugation: As a stable, non-cleavable linker, BS2G can be used to create

ADCs with a stable linkage between the antibody and the cytotoxic payload.[4][5]

Deuterated Analog for Mass Spectrometry: BS2G is also available in a deuterated form

(BS2G-d4), which, when used in combination with the non-deuterated form (BS2G-d0),

facilitates the identification of crosslinked peptides in mass spectrometry data through the

appearance of characteristic isotopic signatures.

Conclusion
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BS2G is a powerful and versatile crosslinker with significant applications in the study of protein-

protein interactions and the development of bioconjugates. Its water solubility, membrane

impermeability, and well-defined spacer arm make it a valuable tool for researchers in

biochemistry, structural biology, and drug development. The detailed protocols provided in this

guide offer a starting point for the successful application of BS2G in a variety of experimental

contexts. As with any chemical modification of proteins, optimization of reaction conditions is

crucial to achieve the desired outcome while preserving the biological activity of the molecules

of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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